N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide -

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide

Catalog Number: EVT-6234628
CAS Number:
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one, also known as BI 894416, is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. Its main metabolites result from the oxidation of the tert-butyl group.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one, also known as BI 1342561, is another potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. It has a similar structure to BI 894416, differing only in the bicyclic moiety.

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

Compound Description: N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, referred to as CyPPA, is a positive modulator of KCa2 channels. Modified CyPPA analogs have been synthesized and studied for their potentiation of KCa2 channel activity, with some exhibiting subtype-selective effects.

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

Compound Description: 3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides were used as starting materials for synthesizing various heterocyclic compounds tested for their anti-Alzheimer and anti-COX-2 activities. The newly synthesized compounds included pyrazolothienopyridines and 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridin-3-amines.

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound is the final product of a synthetic route described in one of the papers. It was synthesized and characterized, along with several intermediates, to explore potential antimicrobial activity.

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one

Compound Description: This compound was synthesized as part of a series of derivatives based on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. The series aimed to explore the antimicrobial activity of diverse modifications to the core scaffold.

5-(3,5-dinitrophenyl)-2H-tetrazol

Compound Description: This compound was identified through LC-MS analysis of Dissotis multiflora extract. The extract demonstrated anti-inflammatory activity by inhibiting 15-lipoxygenase, but this specific compound's individual contribution is not specified.

N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazol-3-carbohydrazide (5a)

Compound Description: This pyrazole derivative was synthesized and evaluated for analgesic and sedative effects. It exhibited significant antinociceptive activity through central and peripheral mechanisms and also possessed potent sedative effects.

N'-(2,4-dichlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (9)

Compound Description: This pyrazole derivative was synthesized and assessed for its analgesic and sedative effects. It showed notable antinociceptive activity by both central and peripheral mechanisms and exhibited strong sedative properties.

N’-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide (5b)

Compound Description: This pyrazole derivative was synthesized and evaluated for its analgesic and sedative effects. It exhibited potent antinociceptive activity compared to acetylsalicylic acid and showed strong sedative effects.

N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide (5c)

Compound Description: This pyrazole derivative was synthesized and tested for its analgesic and sedative effects. It showed significant antinociceptive activity through central and peripheral mechanisms and also possessed potent sedative properties.

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description: 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide, also known as MK-0941, is a glucokinase activator (GKA) investigated as a potential therapeutic agent for type 2 diabetes. It enhances glucose sensing by pancreatic β cells and glucose metabolism by hepatocytes.

Properties

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C19H23N5O3/c1-12-5-6-16(9-20-12)26-11-17-8-18(23-27-17)19(25)21-14(3)10-24-15(4)7-13(2)22-24/h5-9,14H,10-11H2,1-4H3,(H,21,25)

InChI Key

SHXIZWAQCXRJFH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NC(C)CN3C(=CC(=N3)C)C

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NC(C)CN3C(=CC(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.